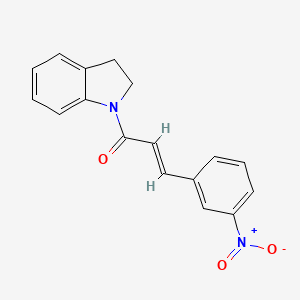![molecular formula C15H17Cl2NO4 B11015496 Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11015496.png)
Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the 2,4-dichlorophenoxy group and the acetyl group attached to the piperidine ring contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under controlled conditions, often using catalysts and solvents to facilitate the process. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl 1-(2-(2,4-Dichlorphenoxy)acetyl)-1H-indol-3-carboxylat: Diese Verbindung hat eine ähnliche Struktur, enthält jedoch einen Indolring anstelle eines Piperidinrings.
Methyl 2-{[(2,4-Dichlorphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat: Eine weitere verwandte Verbindung mit einem Benzothiophenring.
Einzigartigkeit
Methyl 1-[(2,4-Dichlorphenoxy)acetyl]piperidin-4-carboxylat ist aufgrund seiner spezifischen Kombination des Piperidinrings und der 2,4-Dichlorphenoxyacetilgruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was ihn für verschiedene Forschungs- und Industrieawendungen wertvoll macht.
Eigenschaften
Molekularformel |
C15H17Cl2NO4 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
methyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO4/c1-21-15(20)10-4-6-18(7-5-10)14(19)9-22-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3 |
InChI-Schlüssel |
BRUHNWZACMQCFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11015413.png)

![7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11015446.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-tryptophan](/img/structure/B11015459.png)

![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11015475.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015482.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015483.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B11015499.png)
![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11015506.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11015508.png)
